molecular formula C7H7N3O B114434 4-Ethoxypyrimidine-2-carbonitrile CAS No. 145947-99-5

4-Ethoxypyrimidine-2-carbonitrile

Cat. No.: B114434
CAS No.: 145947-99-5
M. Wt: 149.15 g/mol
InChI Key: QROIVAGPJLTYEV-UHFFFAOYSA-N
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Description

4-Ethoxypyrimidine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by an ethoxy group at the 4-position and a cyano group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyrimidine-2-carbonitrile typically involves the reaction of 4-chloro-2-cyanopyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with an ethoxy group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol or other suitable solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Cyclized Products: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-Ethoxypyrimidine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Ethoxypyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and cyano groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

    4-Chloro-2-cyanopyrimidine: A precursor in the synthesis of 4-Ethoxypyrimidine-2-carbonitrile.

    4-Methoxypyrimidine-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Aminopyrimidine-4-carbonitrile: Contains an amino group at the 2-position.

Uniqueness: this compound is unique due to the presence of both an ethoxy and a cyano group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-ethoxypyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-2-11-7-3-4-9-6(5-8)10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROIVAGPJLTYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-ethoxy pyrimidine (20 g from the reaction of 1 equivalent of sodium ethoxide with 2,4-dichloropyrimidine at 0°-5° C.) in ether (50 ml) was added to ice cooled trimethylamine (50 ml of a 30% aqueous solution). After stirring the mixture for 2 hours a solution of potassium cyanide (9.0 g) in water (50 ml) was added and the resulting mixture was stirred vigorously at room temperature. After 16 hours the reaction mixture was extracted with ether (3×50 ml) and the combined extracts were washed with brine, dried and concentrated to give 2-cyano-4-ethoxypyrimidine (14.6 g, 77% yield) as a pale yellow liquid which gradually crystallised (m.p. 35° C.); 1H NMR (270 MHz): δ1.42(3H,t), 4.49(2H,q), 6.89(1H,d), 8.49(1H,d) ppm.
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